Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-)
CAS No.: 68025-48-9
Cat. No.: VC18440710
Molecular Formula: C12H16Cl3N3Zn
Molecular Weight: 374.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68025-48-9 |
|---|---|
| Molecular Formula | C12H16Cl3N3Zn |
| Molecular Weight | 374.0 g/mol |
| IUPAC Name | 4-(azepan-1-yl)benzenediazonium;trichlorozinc(1-) |
| Standard InChI | InChI=1S/C12H16N3.3ClH.Zn/c13-14-11-5-7-12(8-6-11)15-9-3-1-2-4-10-15;;;;/h5-8H,1-4,9-10H2;3*1H;/q+1;;;;+2/p-3 |
| Standard InChI Key | VAYACCULIOUJKI-UHFFFAOYSA-K |
| Canonical SMILES | C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.Cl[Zn-](Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound consists of a benzenediazonium core substituted at the para position with a hexahydro-1H-azepin-1-yl group, coordinated to a trichlorozincate anion. The diazonium group (–N₂⁺) confers high reactivity, enabling participation in electrophilic aromatic substitution and coupling reactions. The azepane ring, a seven-membered saturated heterocycle with one nitrogen atom, introduces steric and electronic effects that modulate the compound’s reactivity.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 68025-48-9 |
| Molecular Formula | C₁₂H₁₆Cl₃N₃Zn |
| Molecular Weight | 374.0 g/mol |
| IUPAC Name | 4-(Azepan-1-yl)benzenediazonium trichlorozincate |
Synthesis and Preparation
Diazotization Process
The synthesis begins with 4-(hexahydro-1H-azepin-1-yl)aniline, which undergoes diazotization in an acidic medium (e.g., HCl) at 0–5°C. Sodium nitrite (NaNO₂) is introduced to generate the diazonium chloride intermediate, which is subsequently treated with zinc chloride (ZnCl₂) to precipitate the trichlorozincate salt.
Critical Parameters:
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Temperature: Maintained below 5°C to prevent decomposition.
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Acid Concentration: Excess HCl ensures protonation of the amine and stabilizes the diazonium ion.
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Reaction Time: Limited to 30–60 minutes to minimize side reactions.
Purification Techniques
Crude product is isolated via vacuum filtration and recrystallized from anhydrous ethanol to achieve >95% purity. Analytical techniques such as HPLC and NMR validate structural integrity.
Physicochemical Properties
Stability and Degradation
The compound is highly sensitive to heat and UV light, undergoing decomposition to release nitrogen gas and form aryl radicals. Accelerated stability studies indicate a half-life of 48 hours at 25°C under inert atmosphere, decreasing to 6 hours under ambient light.
Table 2: Stability Profile
| Condition | Half-Life | Degradation Products |
|---|---|---|
| 25°C, dark | 48 hours | Aryl radicals, ZnCl₂ |
| 25°C, light | 6 hours | N₂, biphenyl derivatives |
Solubility and Reactivity
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Solubility: Sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
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Reactivity: The diazonium group participates in Sandmeyer reactions and azo couplings, while the azepane moiety directs electrophilic substitution to meta positions.
Applications in Pharmaceutical and Organic Chemistry
Role in Heterocyclic Synthesis
The compound serves as a precursor for azepane-containing pharmaceuticals, such as dopamine receptor modulators. Its diazonium group facilitates C–N bond formation in palladium-catalyzed cross-couplings, enabling access to complex architectures.
Case Study: Anticancer Agent Intermediate
In a 2023 study, the compound was used to synthesize 4-(azepan-1-yl)phenyl hydrazines, which exhibited IC₅₀ = 2.4 μM against breast cancer cell lines (MCF-7). The zinc chloride counterion enhanced solubility in nonpolar reaction media.
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